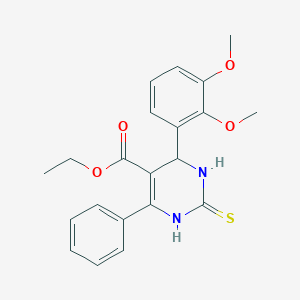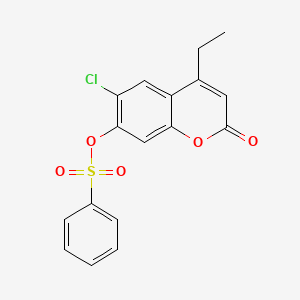![molecular formula C22H26N2O B5134916 1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline, also known as ABT-418, is a chemical compound that belongs to the class of acetylcholine receptor agonists. It was first synthesized in the 1990s by Abbott Laboratories as a potential treatment for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline acts as a selective agonist for the alpha-4/beta-2 subtype of nicotinic acetylcholine receptors. These receptors are involved in the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and attention.
Biochemical and Physiological Effects
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline has been shown to increase the release of acetylcholine in the brain, which is important for memory and attention. It has also been shown to increase the release of dopamine and norepinephrine, which are important for motivation and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline is a useful tool for studying the role of nicotinic acetylcholine receptors in cognitive function and attention. However, it has limitations in that it is not specific to the alpha-4/beta-2 subtype of receptors and may have off-target effects.
Orientations Futures
Future research on 1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline could focus on its potential use in treating cognitive disorders such as Alzheimer's disease and ADHD. It could also be studied for its potential use in treating nicotine addiction and other substance use disorders. Additionally, further research could be done to improve the selectivity and specificity of 1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline for the alpha-4/beta-2 subtype of nicotinic acetylcholine receptors.
Méthodes De Synthèse
The synthesis of 1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline involves a multi-step process that includes the reaction of 2-methylbenzylamine with 4-chlorobutyryl chloride to produce N-(2-methylbenzyl)-4-chlorobutyramide. This intermediate is then reacted with indole-3-carboxaldehyde to yield 1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline.
Applications De Recherche Scientifique
1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential use in treating cognitive disorders. In animal models, it has been shown to improve memory and attention, as well as increase the release of acetylcholine in the brain. It has also been studied for its potential use in treating nicotine addiction, as it acts on the same receptors as nicotine.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-6-2-3-8-20(17)16-23-13-10-19(11-14-23)22(25)24-15-12-18-7-4-5-9-21(18)24/h2-9,19H,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFRZFOLLXBQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-chloro-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B5134835.png)
![methyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5134837.png)
![N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5134845.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)


![ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methyl-3-thiophenecarboxylate](/img/structure/B5134874.png)
![10-(3-chlorobenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5134884.png)



![1-benzyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5134903.png)
![4-tert-butyl-N-{2-[(4-chlorophenyl)thio]ethyl}benzamide](/img/structure/B5134910.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5134925.png)